molecular formula C6H6Br2N2 B13136272 2,5-Dibromo-4-methylpyridin-3-amine

2,5-Dibromo-4-methylpyridin-3-amine

Cat. No.: B13136272
M. Wt: 265.93 g/mol
InChI Key: FOCMLFSRXVUUQQ-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-methylpyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two bromine atoms at the 2nd and 5th positions, a methyl group at the 4th position, and an amine group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-methylpyridin-3-amine typically involves the bromination of 4-methylpyridin-3-amine. One common method is the reaction of 4-methylpyridin-3-amine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at the 2nd and 5th positions of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-methylpyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and boronic acids in the presence of a base like potassium carbonate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

Major Products Formed

    Substitution: Products with various functional groups replacing the bromine atoms.

    Coupling: Biaryl compounds with new carbon-carbon bonds.

    Reduction: 4-Methylpyridin-3-amine with hydrogen atoms replacing the bromine atoms.

Scientific Research Applications

2,5-Dibromo-4-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated pyridine derivatives have shown efficacy.

    Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-methylpyridin-3-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes like DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-methylpyridin-3-amine
  • 5-Bromo-3-methylpyridin-2-amine
  • 2-Amino-3,5-dibromo-6-methylpyridine

Uniqueness

2,5-Dibromo-4-methylpyridin-3-amine is unique due to the specific positioning of its bromine and methyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for targeted chemical synthesis and research applications.

Properties

Molecular Formula

C6H6Br2N2

Molecular Weight

265.93 g/mol

IUPAC Name

2,5-dibromo-4-methylpyridin-3-amine

InChI

InChI=1S/C6H6Br2N2/c1-3-4(7)2-10-6(8)5(3)9/h2H,9H2,1H3

InChI Key

FOCMLFSRXVUUQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Br)Br)N

Origin of Product

United States

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